molecular formula C23H23N3O5S B3658379 2-[[2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)acetyl]amino]benzamide

2-[[2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)acetyl]amino]benzamide

Cat. No.: B3658379
M. Wt: 453.5 g/mol
InChI Key: MTGMICCVBLAZGI-UHFFFAOYSA-N
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Description

2-[[2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)acetyl]amino]benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. This compound features a benzamide core with multiple functional groups, including a methoxyphenyl sulfonyl group and a methylanilino group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)acetyl]amino]benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Methoxyphenyl Sulfonyl Intermediate: This step involves the sulfonylation of 4-methoxyaniline with a sulfonyl chloride reagent under basic conditions to form N-(4-methoxyphenyl)sulfonyl-4-methylaniline.

    Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride to introduce the acetyl group.

    Coupling with Benzamide: The final step involves coupling the acetylated intermediate with benzamide under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

    Scaling up the reactions: Using larger quantities of reagents and solvents.

    Optimizing reaction conditions: Adjusting temperature, pressure, and reaction time to maximize efficiency.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)acetyl]amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) under basic conditions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-[[2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)acetyl]amino]benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structural features.

    Material Science: Utilized in the synthesis of advanced materials with specific properties.

    Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.

Mechanism of Action

The mechanism of action of 2-[[2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)acetyl]amino]benzamide involves its interaction with specific molecular targets. The compound may:

    Bind to enzymes or receptors: Modulating their activity.

    Interfere with cellular pathways: Affecting processes such as cell signaling, proliferation, or apoptosis.

    Form reactive intermediates: Leading to covalent modification of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)sulfonyl-4-methylaniline: Shares the methoxyphenyl sulfonyl group.

    4-methoxyaniline: Contains the methoxy group.

    Benzamide: Features the benzamide core.

Uniqueness

2-[[2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)acetyl]amino]benzamide is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-[[2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S/c1-16-7-9-17(10-8-16)26(32(29,30)19-13-11-18(31-2)12-14-19)15-22(27)25-21-6-4-3-5-20(21)23(24)28/h3-14H,15H2,1-2H3,(H2,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGMICCVBLAZGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)N)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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